4-Chloro-1-(cyclopropylmethoxy)-2-nitrobenzene
Description
Properties
IUPAC Name |
4-chloro-1-(cyclopropylmethoxy)-2-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClNO3/c11-8-3-4-10(9(5-8)12(13)14)15-6-7-1-2-7/h3-5,7H,1-2,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKOLPQRPTIVLSC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COC2=C(C=C(C=C2)Cl)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-1-(cyclopropylmethoxy)-2-nitrobenzene typically involves the nitration of 4-chloro-1-(cyclopropylmethoxy)benzene. The nitration reaction is usually carried out using concentrated nitric acid (HNO3) in the presence of a strong acid catalyst, such as sulfuric acid (H2SO4). The reaction conditions include maintaining a low temperature to control the reaction rate and prevent over-nitration.
Industrial Production Methods: In an industrial setting, the production of 4-Chloro-1-(cyclopropylmethoxy)-2-nitrobenzene may involve continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps, such as recrystallization or column chromatography, to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-1-(cyclopropylmethoxy)-2-nitrobenzene can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: The nitro group in the compound can be oxidized to form nitroso compounds or other oxidized derivatives using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: The nitro group can be reduced to an amine group using reducing agents such as iron (Fe) and hydrochloric acid (HCl) or tin (Sn) and hydrochloric acid (HCl).
Substitution: The chloro group can be substituted with other functional groups using nucleophilic substitution reactions with appropriate nucleophiles, such as sodium hydroxide (NaOH) or potassium iodide (KI).
Major Products Formed:
Oxidation Products: Nitroso derivatives, nitro compounds, and other oxidized derivatives.
Reduction Products: Amines and other reduced derivatives.
Substitution Products: Compounds with various functional groups replacing the chloro group.
Scientific Research Applications
4-Chloro-1-(cyclopropylmethoxy)-2-nitrobenzene has several scientific research applications, including:
Chemistry: It can be used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound may serve as a probe or intermediate in biological studies, such as investigating enzyme mechanisms or cellular processes.
Industry: The compound can be utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 4-Chloro-1-(cyclopropylmethoxy)-2-nitrobenzene exerts its effects depends on its specific application. For example, in drug discovery, the compound may interact with molecular targets such as enzymes or receptors, leading to biological effects. The exact molecular pathways involved would depend on the specific biological system and the nature of the interaction.
Comparison with Similar Compounds
Key Observations:
Substituent Effects: The cyclopropylmethoxy group in the target compound introduces steric hindrance and electronic effects distinct from simpler alkoxy (e.g., ethoxy) or aryloxy groups (e.g., phenoxy). This may reduce reactivity in nucleophilic substitution compared to 1-chloro-4-nitrobenzene . Chlorine and nitro groups are common across analogs, contributing to toxicity (e.g., 1-Amino-4-chloro-2-nitrobenzene has acute toxicity ).
Lipophilicity: The higher LogP (4.87) of 4-Chloro-1-(2,4-dichlorophenoxy)-2-nitrobenzene suggests increased lipophilicity compared to the target compound, likely due to additional chlorine atoms .
Analytical Methods: Halogenated nitrobenzenes are often analyzed via reverse-phase HPLC, as demonstrated for 4-Chloro-1-(2,4-dichlorophenoxy)-2-nitrobenzene .
Biological Activity
4-Chloro-1-(cyclopropylmethoxy)-2-nitrobenzene is an organic compound notable for its unique molecular structure, which includes a chloro group, a nitro group, and a cyclopropylmethoxy substituent attached to a benzene ring. This compound has garnered interest in medicinal chemistry and organic synthesis due to its potential biological activities.
- Chemical Formula : CHClNO
- Molecular Weight : 229.64 g/mol
- Structural Representation :
Biological Activity Overview
Research indicates that compounds similar to 4-Chloro-1-(cyclopropylmethoxy)-2-nitrobenzene exhibit various biological activities, particularly in antimicrobial and anti-inflammatory contexts. The presence of the nitro group is often associated with antibacterial properties, making it a candidate for further investigation in drug development targeting infections caused by resistant bacteria.
Comparative Analysis with Related Compounds
Several structurally similar compounds have been studied, revealing variations in their reactivity and biological activities due to differences in substituents and their positions on the benzene ring. The following table summarizes some of these compounds:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 4-Chloro-1-(4-chlorophenoxy)-2-nitrobenzene | Two chloro groups on the aromatic ring | Increased reactivity due to multiple halogens |
| 1-Chloro-2-(cyclopropylmethoxy)-4-nitrobenzene | Different positioning of chloro and nitro | Varies in biological activity compared to target compound |
| 2-Chloro-4-ethoxy-1-nitrobenzene | Ethoxy group instead of cyclopropylmethoxy | Different solubility and reactivity |
Case Studies and Research Findings
- Antimicrobial Activity : Nitroaromatic compounds have been shown to possess significant antibacterial properties. A study on similar compounds indicated that the nitro group contributes to their effectiveness against various bacterial strains.
- Anti-inflammatory Properties : Research has suggested that compounds with similar structures may exhibit anti-inflammatory effects, potentially through the inhibition of pro-inflammatory mediators.
- Potential Drug Development : The unique structure of 4-Chloro-1-(cyclopropylmethoxy)-2-nitrobenzene positions it as a candidate for further development into therapeutic agents targeting resistant bacterial infections and inflammatory diseases.
Q & A
Basic Research Questions
Q. How can the synthesis of 4-Chloro-1-(cyclopropylmethoxy)-2-nitrobenzene be optimized for yield and purity?
- Methodology :
-
Reagent Selection : Use thionyl chloride (SOCl₂) or oxalyl chloride [(COCl)₂] for chlorination steps, as these reagents are effective for introducing chloro groups in aromatic systems .
-
Solvent Optimization : Dichloromethane (DCM) or benzene under reflux (4–12 hours) improves reaction homogeneity. For temperature-sensitive intermediates, low-temperature reactions (0–20°C) in DCM minimize side products .
-
Purification : Column chromatography (silica gel, CH₂Cl₂ eluent) or recrystallization from non-polar solvents can isolate the compound with >90% purity .
- Data Table : Comparison of Synthesis Routes
| Reagent System | Solvent | Temp. (°C) | Reaction Time | Yield (%) | Purity (%) |
|---|---|---|---|---|---|
| SOCl₂ + N-methylacetamide | Benzene | Reflux | 4 h | 85 | 92 |
| (COCl)₂ + DMF | DCM | 50 | 1–12 h | 78 | 89 |
| SOCl₂ + DMF | DCM | 0–20 | 2 h | 92 | 95 |
Q. What spectroscopic techniques are critical for characterizing 4-Chloro-1-(cyclopropylmethoxy)-2-nitrobenzene?
- Methodology :
- ¹H/¹³C NMR : Assign signals using deuterated chloroform (CDCl₃). For example, the cyclopropylmethoxy group shows distinct proton splitting (δ ~3.5–4.5 ppm) and a quaternary carbon (δ ~70–75 ppm) .
- UV-Vis : Monitor nitro group absorption near 270–300 nm to confirm electronic transitions .
- Mass Spectrometry : High-resolution ESI-MS can verify molecular ion peaks (e.g., [M+H]⁺ at m/z 256.03 for C₁₀H₉ClNO₃) .
Q. How does the nitro group influence the compound’s stability under varying pH conditions?
- Methodology :
- Stability Assay : Conduct accelerated degradation studies in buffers (pH 1–13) at 40°C for 48 hours. Monitor decomposition via HPLC. Nitro groups confer stability in acidic conditions but may hydrolyze in strongly basic media (pH >12) .
Advanced Research Questions
Q. What mechanistic pathways explain the regioselectivity of electrophilic substitution in derivatives of 4-Chloro-1-(cyclopropylmethoxy)-2-nitrobenzene?
- Methodology :
- Computational Modeling : Use density functional theory (DFT) to calculate electron density maps. The nitro group deactivates the ring, directing electrophiles to the para position relative to the cyclopropylmethoxy group .
- Isotopic Labeling : Introduce ¹⁸O or ¹⁵N isotopes to track substitution patterns during reactions .
Q. How can crystallographic data resolve ambiguities in the spatial arrangement of substituents?
- Methodology :
-
Single-Crystal X-ray Diffraction : Grow crystals via slow evaporation in ethyl acetate. Refine structures using SHELXL (for small molecules) or SHELXPRO (for macromolecular interfaces) .
-
ORTEP Visualization : Generate thermal ellipsoid plots to assess bond angles and torsional strain in the cyclopropylmethoxy moiety .
- Data Table : Key Crystallographic Parameters
| Parameter | Value | Reference |
|---|---|---|
| Space Group | P2₁/c | |
| Bond Length (C-Cl) | 1.73 Å | |
| Dihedral Angle | 85° (Nitro vs. Cl) |
Q. What strategies mitigate conflicting NMR data for structurally similar analogs?
- Methodology :
- 2D NMR (COSY, NOESY) : Resolve overlapping signals by correlating proton-proton couplings. For example, NOESY can distinguish between ortho and para substituents .
- Dynamic NMR : Analyze temperature-dependent spectra to identify conformational flexibility in the cyclopropane ring .
Q. How does the cyclopropylmethoxy group impact the compound’s reactivity in cross-coupling reactions?
- Methodology :
- Suzuki-Miyaura Coupling : Test palladium catalysts (e.g., Pd(PPh₃)₄) with aryl boronic acids. The steric bulk of cyclopropylmethoxy may reduce coupling efficiency compared to methoxy analogs .
- Kinetic Studies : Compare reaction rates using UV-Vis or GC-MS to quantify intermediates .
Methodological Notes
-
Contradictions in Evidence :
-
Critical Tools :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
